(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including benzoyl, methoxy, and benzo[d]thiazolylidene moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable aldehyde, under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with benzamide under conditions that favor the formation of the (Z)-isomer, such as using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-benzoyl-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
(Z)-4-benzoyl-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methoxy group on the benzo[d]thiazole ring, potentially altering its chemical properties.
Uniqueness
The presence of both methoxy and methoxyethyl groups in (Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide makes it unique compared to similar compounds. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
4-benzoyl-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-30-15-14-27-21-13-12-20(31-2)16-22(21)32-25(27)26-24(29)19-10-8-18(9-11-19)23(28)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJBONMXUKKVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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